molecular formula C13H13NO3S B14186066 Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate CAS No. 918659-02-6

Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate

Cat. No.: B14186066
CAS No.: 918659-02-6
M. Wt: 263.31 g/mol
InChI Key: HOPAGVKQLHBYKW-UHFFFAOYSA-N
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Description

Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has a phenoxy group attached to the thiazole ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-phenoxy-1,3-thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets and pathways. The phenoxy group and thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-phenoxy-1,3-thiazol-5-yl)acetate is unique due to its specific phenoxy group attached to the thiazole ring, which can influence its chemical reactivity and biological activities.

Properties

CAS No.

918659-02-6

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 2-(2-phenoxy-1,3-thiazol-5-yl)acetate

InChI

InChI=1S/C13H13NO3S/c1-2-16-12(15)8-11-9-14-13(18-11)17-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

HOPAGVKQLHBYKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)OC2=CC=CC=C2

Origin of Product

United States

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